molecular formula C12H9Cl2NO2S B7882890 N-(2,6-dichlorophenyl)benzenesulfonamide

N-(2,6-dichlorophenyl)benzenesulfonamide

Cat. No.: B7882890
M. Wt: 302.2 g/mol
InChI Key: CQELSZQJFRLUFQ-UHFFFAOYSA-N
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Description

N-(2,6-dichlorophenyl)benzenesulfonamide is an organic compound with the molecular formula C12H9Cl2NO2S. It is characterized by the presence of a sulfonamide group attached to a benzene ring, which is further substituted with two chlorine atoms at the 2 and 6 positions. This compound is known for its applications in various fields, including chemistry, biology, and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,6-dichlorophenyl)benzenesulfonamide typically involves the reaction of 2,6-dichloroaniline with benzenesulfonyl chloride. The reaction is carried out in the presence of a base, such as pyridine or triethylamine, which acts as a catalyst. The reaction conditions usually include a temperature range of 0-5°C to ensure the stability of the reactants and to control the reaction rate .

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity of the final product. The reaction mixture is typically subjected to purification steps, such as recrystallization or chromatography, to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

N-(2,6-dichlorophenyl)benzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(2,6-dichlorophenyl)benzenesulfonamide has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in the development of new drugs targeting specific enzymes or receptors.

    Industry: Utilized in the manufacture of dyes, pigments, and other specialty chemicals

Mechanism of Action

The mechanism of action of N-(2,6-dichlorophenyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, leading to inhibition or modulation of enzyme activity. This interaction can affect various biochemical pathways and cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2,6-dichlorophenyl)benzenesulfonamide is unique due to the specific positioning of chlorine atoms on the benzene ring, which can influence its reactivity and interaction with biological targets. This structural feature can result in distinct chemical and biological properties compared to other similar compounds .

Properties

IUPAC Name

N-(2,6-dichlorophenyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9Cl2NO2S/c13-10-7-4-8-11(14)12(10)15-18(16,17)9-5-2-1-3-6-9/h1-8,15H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQELSZQJFRLUFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)NC2=C(C=CC=C2Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9Cl2NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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